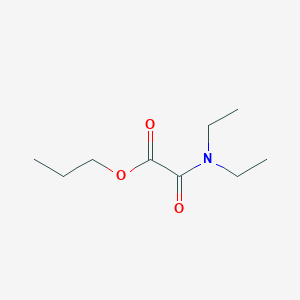
Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate: is a chemical compound with the molecular formula C₁₀H₁₄N₂O·ClHO₄ It is a derivative of morpholine, a heterocyclic amine, and contains a pyridine ring attached to the morpholine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate typically involves the reaction of morpholine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with perchloric acid to obtain the monoperchlorate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure without the pyridine ring.
4-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the morpholine structure.
N-Methylmorpholine: A derivative of morpholine with a methyl group.
Uniqueness
Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate is unique due to the presence of both the morpholine and pyridine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61777-52-4 |
|---|---|
Molecular Formula |
C10H15ClN2O5 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
perchloric acid;4-(pyridin-4-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O.ClHO4/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12;2-1(3,4)5/h1-4H,5-9H2;(H,2,3,4,5) |
InChI Key |
HWNIQVGYAHMFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=NC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B14546136.png)

![[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine)](/img/structure/B14546144.png)

![2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate](/img/structure/B14546151.png)

![Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-](/img/structure/B14546164.png)
![4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine](/img/structure/B14546166.png)
![[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol](/img/structure/B14546172.png)



